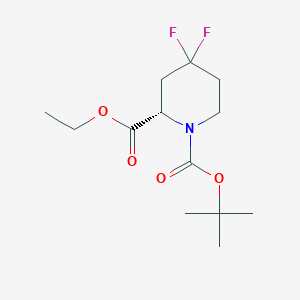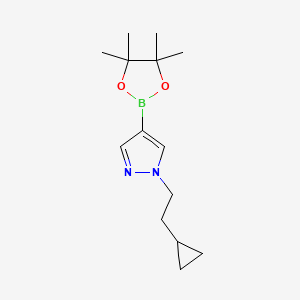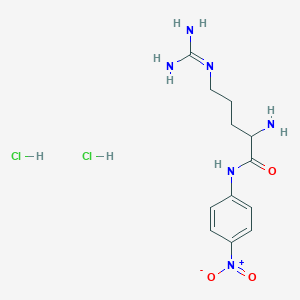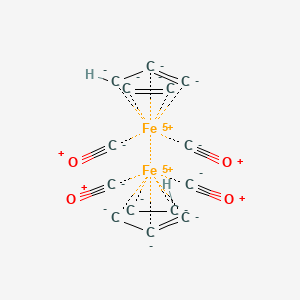
9,9-Dimethyl-N2,N7-di(naphthalen-1-yl)-9H-fluorene-2,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethyl-N2,N7-di(naphthalen-1-yl)-9H-fluorene-2,7-diamine is a complex organic compound that belongs to the class of fluorene derivatives This compound is characterized by its unique structure, which includes two naphthalen-1-yl groups attached to the nitrogen atoms at positions 2 and 7 of the fluorene core The presence of the 9,9-dimethyl groups further enhances its stability and reactivity
Preparation Methods
The synthesis of 9,9-Dimethyl-N2,N7-di(naphthalen-1-yl)-9H-fluorene-2,7-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available fluorene and naphthalene derivatives.
Formation of Intermediate: The fluorene core is first functionalized at positions 2 and 7 through halogenation or other suitable reactions.
Coupling Reaction: The functionalized fluorene is then subjected to a coupling reaction with naphthalen-1-yl amine derivatives under palladium-catalyzed conditions.
Final Modification:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
9,9-Dimethyl-N2,N7-di(naphthalen-1-yl)-9H-fluorene-2,7-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,9-Dimethyl-N2,N7-di(naphthalen-1-yl)-9H-fluorene-2,7-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent photophysical properties.
Comparison with Similar Compounds
Similar compounds to 9,9-Dimethyl-N2,N7-di(naphthalen-1-yl)-9H-fluorene-2,7-diamine include:
- 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine
- N- [4- (2-naphthyl) phenyl] -9,9-dimethylfluoren-2-amine
- N- (9,9-Dimethylfluorene-2-yl) -9,9-Diphenylfluorene-2-amine
These compounds share structural similarities but differ in the nature and position of substituents. The unique combination of naphthalen-1-yl groups and 9,9-dimethyl groups in this compound imparts distinct chemical and physical properties, making it particularly valuable in specific applications.
Properties
Molecular Formula |
C35H28N2 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
9,9-dimethyl-2-N,7-N-dinaphthalen-1-ylfluorene-2,7-diamine |
InChI |
InChI=1S/C35H28N2/c1-35(2)31-21-25(36-33-15-7-11-23-9-3-5-13-27(23)33)17-19-29(31)30-20-18-26(22-32(30)35)37-34-16-8-12-24-10-4-6-14-28(24)34/h3-22,36-37H,1-2H3 |
InChI Key |
RRTQLQJTMGZTPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)NC3=CC=CC4=CC=CC=C43)C5=C1C=C(C=C5)NC6=CC=CC7=CC=CC=C76)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B13649606.png)
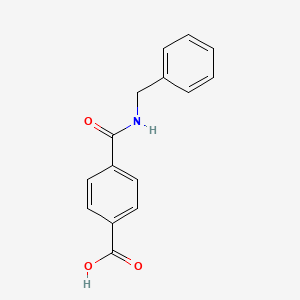
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B13649611.png)

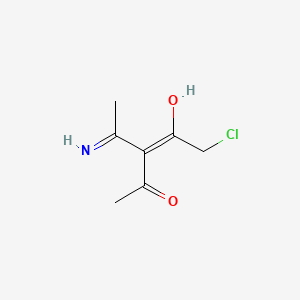
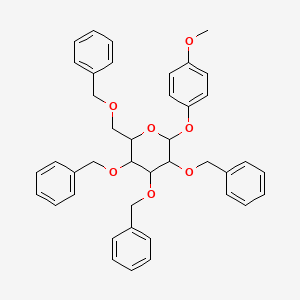
![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid](/img/structure/B13649634.png)
![6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13649635.png)
